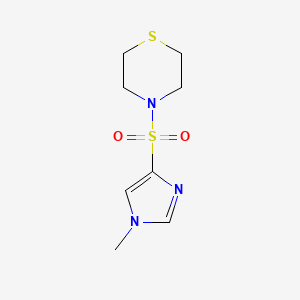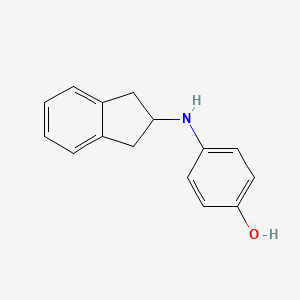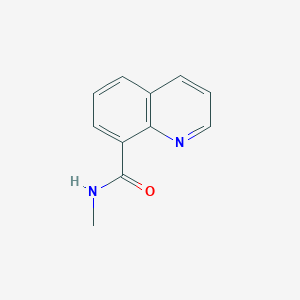
4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine
Descripción general
Descripción
4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MITS and has a molecular formula of C8H12N2O2S2.
Mecanismo De Acción
The mechanism of action of MITS is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes. MITS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects
MITS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell walls and membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, MITS has been shown to enhance the activity of certain enzymes involved in metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MITS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its properties and applications are well-known. However, MITS has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research related to MITS. One area of interest is the development of MITS-based drugs for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of MITS in humans. Another area of interest is the development of MITS-based materials for various applications, such as drug delivery and sensing. Further research is needed to explore the potential of MITS in these areas. Finally, more studies are needed to understand the mechanism of action of MITS and its effects on various biological processes.
Aplicaciones Científicas De Investigación
MITS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MITS has been shown to have antimicrobial, antiviral, and anticancer properties. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. MITS has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, MITS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, MITS has been shown to have insecticidal and fungicidal properties. It has been found to be effective against various pests and fungal strains that cause crop damage. In addition, MITS has been shown to enhance plant growth and increase yield.
In material science, MITS has been used as a building block for the synthesis of various organic compounds. It has been found to be useful in the synthesis of polymers, dendrimers, and other complex organic structures.
Propiedades
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-10-6-8(9-7-10)15(12,13)11-2-4-14-5-3-11/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUBHURKZMYKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)


